molecular formula C8H10O3S B13324605 2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid

2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid

Cat. No.: B13324605
M. Wt: 186.23 g/mol
InChI Key: LOASULIJVFLHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a methoxy group and a methylthiophene moiety attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophene with methoxyacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.

Scientific Research Applications

2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of organic semiconductors and other materials with electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the thiophene moiety plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar in structure but lacks the thiophene ring.

    2-Methoxy-2-thiophen-2-yl-acetic acid: Similar but without the methyl group on the thiophene ring.

    2-Acetyl-5-methylthiophene: Contains a thiophene ring with a different functional group.

Uniqueness

2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid is unique due to the presence of both a methoxy group and a methylthiophene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methoxy-2-(5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C8H10O3S/c1-5-3-4-6(12-5)7(11-2)8(9)10/h3-4,7H,1-2H3,(H,9,10)

InChI Key

LOASULIJVFLHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.